molecular formula C11H14O3S B1314538 Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- CAS No. 100059-07-2

Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-

Cat. No. B1314538
M. Wt: 226.29 g/mol
InChI Key: FRRPVSZMFIQQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, also known as 4-methylbenzenesulfinate, is an organic acid with a molecular formula of C9H10O4S. It is a colorless solid that is soluble in water and has a melting point of 121-122°C. 4-methylbenzenesulfinate is a common intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used in the production of pesticides, dyes, and other organic compounds.

Scientific Research Applications

1. Pharmaceutical Intermediate Synthesis

The compound 4,4-Bis(4-fluorophenyl) butanoic acid, closely related to Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, is utilized as an important pharmaceutical intermediate. It is typically prepared through a Friedel-Crafts reaction, and sulfonation is applied to remove undesired isomers, highlighting its significance in pharmaceutical synthesis (Fan, 1990).

2. Role in Mutagenicity Studies

A study on 2-Chloro-4-(methylthio)butanoic acid, a compound structurally similar to Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, demonstrates its potential as a direct-acting mutagen and suspected gastric carcinogen. The research focuses on identifying the reactive intermediates formed from this compound that could be associated with its mutagenicity (Jolivette, Kende, & Anders, 1998).

3. Application in Asymmetric Synthesis

Enantiomerically pure t-butyl 4-sulfinyl-3-silyloxy-butanoate, a derivative of Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, is used in stereoselective synthesis, particularly in a Pummerer reaction. This process is critical for the production of aldehydes or γ-butyrolactones, demonstrating its importance in the field of asymmetric synthesis and chiral molecule production (Solladié, Wilb, & Bauder, 2000).

4. Inhibitor Synthesis for Medical Applications

4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl derivatives of alkyl hydroxamates, which are structurally related to Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, have been synthesized and studied for their inhibitory activities against tumor necrosis factor-α and matrix metalloproteinases. This research is significant for developing new therapeutic agents in cancer and inflammatory diseases (Venkatesan et al., 2004).

5. Synthesis of Antimicrobial Compounds

The cyclization of 4-(substituted-phenylsulfonamido)butanoic acids, which are structurally related to Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, leads to the production of antimicrobial compounds. These compounds have been shown to be effective in fighting a range of microbial threats, indicating their potential in pharmaceutical applications (Zareef, Iqbal, & Arfan, 2008).

properties

IUPAC Name

4-(4-methylphenyl)sulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-9-4-6-10(7-5-9)15(14)8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRPVSZMFIQQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549112
Record name 4-(4-Methylbenzene-1-sulfinyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-

CAS RN

100059-07-2
Record name 4-(4-Methylbenzene-1-sulfinyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.